molecular formula C10H18N2O3 B2384301 1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide CAS No. 1428365-50-7

1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide

Cat. No.: B2384301
CAS No.: 1428365-50-7
M. Wt: 214.265
InChI Key: UEQYGLNRCXXFJG-UHFFFAOYSA-N
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Description

1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

The synthesis of 1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of β-amino esters or amides under acidic or basic conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, the use of Lewis acids or transition metal catalysts can facilitate the cyclization process .

Chemical Reactions Analysis

1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially at the carbon atoms adjacent to the nitrogen. .

Scientific Research Applications

1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. This interaction can alter the enzyme’s conformation and activity, leading to the desired biological effect .

Comparison with Similar Compounds

Properties

IUPAC Name

1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-8(13)12-6-9(7-12)10(14)11-4-3-5-15-2/h9H,3-7H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQYGLNRCXXFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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